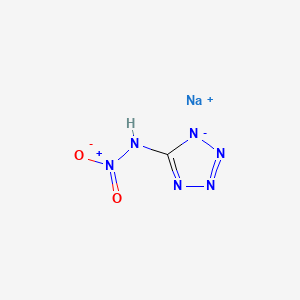![molecular formula C23H39CoN5O4S B13761751 benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine CAS No. 55886-71-0](/img/structure/B13761751.png)
benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine” is a complex chemical entity that combines several functional groups and metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. For instance, the preparation of benzenethiolate can be achieved by adding benzenethiol to an ice-cold solution of sodium hydroxide . The 4-tert-butylpiperidin-1-ide can be synthesized through the reaction of 4-tert-butylpiperidine with a suitable base. The cobalt(2+) complex can be formed by reacting cobalt salts with appropriate ligands under controlled conditions. The final step involves the coordination of (NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine to the cobalt center.
Industrial Production Methods
Industrial production of such complex compounds typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include continuous flow synthesis, which allows for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenethiolate moiety, forming disulfides or sulfoxides.
Reduction: Reduction reactions can occur at the cobalt center, altering its oxidation state and potentially changing the compound’s reactivity.
Substitution: The compound can participate in substitution reactions, especially at the piperidine and hydroxylamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium benzenethiolate can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of benzenethiolate typically yields disulfides, while reduction of the cobalt center can produce cobalt(I) complexes.
Wissenschaftliche Forschungsanwendungen
The compound has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mechanisms and developing new drugs.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of diseases involving oxidative stress.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Catalysis: The cobalt center acts as a catalytic site, facilitating various chemical transformations.
Redox Reactions: The benzenethiolate moiety can participate in redox reactions, influencing the compound’s overall reactivity.
Coordination Chemistry: The hydroxylamine ligand coordinates to the cobalt center, stabilizing the complex and modulating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenethiol: Similar in structure but lacks the metal center and additional ligands.
Cobalt(II) Acetate: Contains cobalt but lacks the complex ligands present in the compound.
4-tert-Butylpiperidine: Similar piperidine structure but without the metal coordination.
Uniqueness
The presence of cobalt and the specific ligands make it distinct from simpler thiolates or piperidines .
Eigenschaften
CAS-Nummer |
55886-71-0 |
|---|---|
Molekularformel |
C23H39CoN5O4S |
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H18N.C6H6S.2C4H8N2O2.Co/c1-9(2,3)8-4-6-10-7-5-8;7-6-4-2-1-3-5-6;2*1-3(5-7)4(2)6-8;/h8H,4-7H2,1-3H3;1-5,7H;2*7-8H,1-2H3;/q-1;;;;+2/p-1/b;;2*5-3+,6-4+; |
InChI-Schlüssel |
GKFXRKFGOQQVFT-NMBSQECASA-M |
Isomerische SMILES |
C/C(=N\O)/C(=N/O)/C.C/C(=N\O)/C(=N/O)/C.CC(C1CC[N-]CC1)(C)C.C1=CC=C(C=C1)[S-].[Co+2] |
Kanonische SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.CC(C)(C)C1CC[N-]CC1.C1=CC=C(C=C1)[S-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)


![2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-](/img/structure/B13761701.png)


![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)

